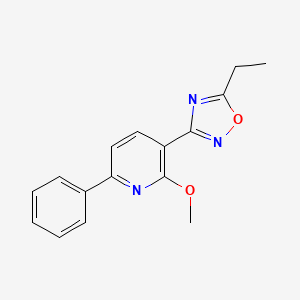![molecular formula C15H15N3S2 B11575378 N,N-dimethyl-N'-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B11575378.png)
N,N-dimethyl-N'-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-DIMETHYL-N4-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE is an organic compound that contains a benzene ring substituted with a thiazole and thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIMETHYL-N4-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with a haloketone under acidic conditions.
Attachment of the Thiophene Group: The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Benzene Diamine Core: The benzene diamine core can be synthesized by nitration of benzene followed by reduction to form the diamine.
Final Coupling: The final step involves coupling the thiazole-thiophene moiety with the benzene diamine core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N1,N1-DIMETHYL-N4-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1,N1-DIMETHYL-N4-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N1,N1-DIMETHYL-N4-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole and thiophene groups may play a role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: Contains pyridine groups instead of thiazole and thiophene.
N1,N4-Bis(5-methylhexan-2-yl)benzene-1,4-diamine: Contains alkyl groups instead of thiazole and thiophene.
Uniqueness
N1,N1-DIMETHYL-N4-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE is unique due to the presence of both thiazole and thiophene groups, which can impart distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C15H15N3S2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-1-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C15H15N3S2/c1-18(2)12-7-5-11(6-8-12)16-15-17-13(10-20-15)14-4-3-9-19-14/h3-10H,1-2H3,(H,16,17) |
InChI Key |
YMOZUBBSSWTYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](morpholin-4-yl)methanone](/img/structure/B11575295.png)
![(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11575297.png)
![N-(4-bromo-2-chlorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11575298.png)
![7-(difluoromethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11575304.png)
![1-(3,4-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575310.png)

![N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11575321.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[4-(hexyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575329.png)
![N-[4-(6-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetamide](/img/structure/B11575333.png)
![methyl (2E)-(5,7,7-trimethyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)ethanoate](/img/structure/B11575340.png)
![N-(4-chlorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11575341.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(phenylsulfonyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11575345.png)
![2-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B11575346.png)
![1-(3-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575349.png)
